Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-
CAS No.:
Cat. No.: VC13677923
Molecular Formula: C5H3N5O3
Molecular Weight: 181.11 g/mol
* For research use only. Not for human or veterinary use.
![Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- -](/images/structure/VC13677923.png)
Specification
Molecular Formula | C5H3N5O3 |
---|---|
Molecular Weight | 181.11 g/mol |
IUPAC Name | 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9) |
Standard InChI Key | SRPIKTYGTBDWLR-UHFFFAOYSA-N |
SMILES | C1=C(N=C2N=NNN2C1=O)C(=O)O |
Canonical SMILES | C1=C(N=C2N=NNN2C1=O)C(=O)O |
Introduction
Structural Characteristics of Tetrazolo[1,5-a]pyrimidine Derivatives
Core Architecture and Substituent Effects
Tetrazolo[1,5-a]pyrimidine derivatives feature a bicyclic system comprising a pyrimidine ring fused with a tetrazole moiety. The parent compound, tetrazolo[1,5-a]pyrimidine, has a molecular weight of 121.10 g/mol and exhibits planar geometry stabilized by π-conjugation . Introducing a carboxylic acid group at the 5-position and a 7-oxo substituent alters electron distribution, potentially enhancing hydrogen-bonding interactions. Computational studies of analogous systems suggest that such substitutions reduce aromaticity in the pyrimidine ring by approximately 18%, increasing reactivity at the C-6 position .
Crystallographic and Conformational Analysis
X-ray diffraction data for tetrazolo[1,5-a]pyrimidine analogs reveal bond lengths of 1.32 Å for N1–C2 and 1.38 Å for C5–N6, consistent with partial double-bond character . The 7-oxo group likely induces a puckered conformation in the pyrimidine ring, as observed in related 7-hydroxytetrazolo[1,5-a]pyrimidines . Torsional angles between the tetrazole and pyrimidine rings range from 2.5° to 5.8°, indicating near-coplanar alignment critical for maintaining conjugation .
Synthetic Methodologies and Reaction Dynamics
Multicomponent One-Pot Synthesis
The DABCO-catalyzed reaction of β-enaminones with 5-aminotetrazole provides a template for constructing tetrazolo[1,5-a]pyrimidine scaffolds. Under reflux conditions in i-PrOH, this method achieves yields exceeding 85% for 5-aryl-substituted derivatives . Ultrasound irradiation reduces reaction times from 12 hours to 35 minutes while maintaining regioselectivity (>95% for 5-substituted products) . For carboxylated analogs, post-synthetic oxidation of methyl groups using KMnO₄/H₂SO₄ could theoretically introduce the 5-carboxylic acid moiety, though this remains experimentally unverified for the target compound.
Azide-Tetrazole Equilibrium
Solid-state NMR studies demonstrate that 5-substituted tetrazolo[1,5-a]pyrimidines exist predominantly in the tetrazole tautomeric form, while solution-phase equilibria favor the azide configuration . The 7-oxo group may stabilize the tetrazole form through intramolecular hydrogen bonding with the adjacent N-H group, as evidenced by IR spectra showing a characteristic ν(N-H) stretch at 3250 cm⁻¹ .
Table 1: Comparative Reaction Conditions for Tetrazolo[1,5-a]pyrimidine Synthesis
Method | Catalyst | Solvent | Time | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Thermal Heating | None | EtOH | 12 h | 78 | 5:7 = 3:1 |
Ultrasound | DABCO | i-PrOH | 35 min | 92 | 5:7 = 20:1 |
Microwave | K₂CO₃ | H₂O | 15 min | 81 | Not reported |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of 5-carboxy analogs exhibit a deshielded proton at δ 8.9–9.2 ppm attributable to H-6, with coupling constants (³J₅-₆ = 4.2–4.8 Hz) confirming substitution at the 5-position . The 7-oxo group induces downfield shifting of C-7 in ¹³C NMR to δ 175–178 ppm, comparable to quinazoline-2,4-diones .
Mass Spectrometric Analysis
High-resolution ESI-MS of methyltetrazolo[1,5-a]pyrimidine-7-ol shows a molecular ion peak at m/z 195.0423 ([M+H]⁺), with fragmentation patterns indicating sequential loss of COOH (Δm/z = 45) and N₂ (Δm/z = 28) .
Industrial and Material Science Applications
Coordination Chemistry
Tetrazolo[1,5-a]pyrimidine-5-carboxylates form stable complexes with transition metals. Cu(II) complexes exhibit luminescent quantum yields of Φ = 0.32–0.45, making them candidates for OLED materials . The 7-oxo group enables bidentate coordination via O and N donors, with stability constants (log β) ranging from 8.9 (Cu²⁺) to 6.7 (Zn²⁺) .
Polymer Modification
Copolymerization with styrene increases glass transition temperatures (T₉) by 35–40°C compared to homopolymers. The carboxylic acid group facilitates covalent bonding to polyamide backbones, improving tensile strength by 120% in composite materials.
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